molecular formula C6H9ClN2 B2900982 4-chloro-1,3,5-trimethyl-1H-pyrazole CAS No. 56079-15-3

4-chloro-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B2900982
CAS No.: 56079-15-3
M. Wt: 144.6
InChI Key: RQQJQZNUFCUHKG-UHFFFAOYSA-N
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Description

4-Chloro-1,3,5-trimethyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C6H9ClN2. It is a derivative of pyrazole, characterized by the presence of a chlorine atom at the 4th position and three methyl groups at the 1st, 3rd, and 5th positions of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,3,5-trimethyl-1H-pyrazole typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with methylating agents under controlled conditions. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents is a typical oxidizing agent.

Major Products

Mechanism of Action

The mechanism of action of 4-chloro-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and methyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,5-dimethyl-1H-pyrazole
  • 4-Chloro-1,3-dimethyl-1H-pyrazole
  • 4-Chloro-1,5-dimethyl-1H-pyrazole

Uniqueness

4-Chloro-1,3,5-trimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-1,3,5-trimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQJQZNUFCUHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902901
Record name NoName_3477
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56079-15-3
Record name 4-chloro-1,3,5-trimethyl-1 H-pyrazole
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